molecular formula C14H24O2 B13685096 9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-one

9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-one

Cat. No.: B13685096
M. Wt: 224.34 g/mol
InChI Key: CNUOTBVODNIKMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(tert-Butyl)-1-oxaspiro[55]undecan-4-one is a chemical compound with a unique spirocyclic structure This compound is characterized by the presence of a spiro linkage, which connects two rings through a single atom The tert-butyl group attached to the spirocyclic framework adds to its stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable precursor with a tert-butylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the spiro linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the final product to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic structure or reduce specific functional groups.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce reduced spirocyclic compounds.

Scientific Research Applications

9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-one has found applications in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The tert-butyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]carbamate
  • tert-Butyl N-{1-oxa-9-azaspiro[5.5]undecan-4-yl}carbamate hydrochloride

Uniqueness

9-(tert-Butyl)-1-oxaspiro[55]undecan-4-one stands out due to its specific spirocyclic structure and the presence of the tert-butyl group

Properties

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

9-tert-butyl-1-oxaspiro[5.5]undecan-4-one

InChI

InChI=1S/C14H24O2/c1-13(2,3)11-4-7-14(8-5-11)10-12(15)6-9-16-14/h11H,4-10H2,1-3H3

InChI Key

CNUOTBVODNIKMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2(CC1)CC(=O)CCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.